molecular formula C18H19N5O2 B2507359 2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034421-77-5

2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2507359
CAS No.: 2034421-77-5
M. Wt: 337.383
InChI Key: JHTNKUXWFFNEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic small molecule designed for research applications, featuring a hybrid structure that incorporates both a benzimidazole and a pyridazinone pharmacophore. This combination is of significant interest in medicinal chemistry, as both core structures are known to exhibit a wide range of biological activities. The 1H-benzo[d]imidazole moiety is a privileged scaffold in drug discovery, with documented derivatives demonstrating potent antimicrobial activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans . Furthermore, molecular docking studies suggest that related benzimidazoles can interact with key bacterial targets, including (p)ppGpp synthetases/hydrolases, which are involved in bacterial persistence, and the cell division protein FtsZ . Concurrently, the pyridazin-3(2H)-one heterocycle is a key structural component found in various compounds investigated as kinase inhibitors, as evidenced by its presence in patent literature concerning targeted therapies . This unique structural fusion makes the compound a valuable chemical tool for probing novel biological pathways, particularly in infectious disease and oncology research, and for hit-to-lead optimization campaigns. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-20-15-5-2-3-6-16(15)23(13)14-8-10-21(11-14)18(25)12-22-17(24)7-4-9-19-22/h2-7,9,14H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTNKUXWFFNEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes. The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Result of Action

Imidazole derivatives are known to have a wide range of applications, suggesting that they may have diverse effects at the molecular and cellular levels. Further experimental studies would be needed to determine the specific effects of this compound.

Biological Activity

The compound 2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one represents a novel structure with potential therapeutic applications. Its unique combination of benzimidazole and pyridazinone moieties suggests diverse biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3

This molecular formula indicates a complex arrangement that may facilitate interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with derivatives of benzimidazole and pyridazinone compounds. The following sections summarize key findings related to the target compound.

Anti-inflammatory Activity

Research has shown that compounds containing the pyridazinone scaffold exhibit significant anti-inflammatory properties. For instance, derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

CompoundIC50 (μM)Reference
PYZ30.011
PYZ160.52
Celecoxib0.78

The data indicates that the target compound may possess similar inhibitory effects on COX enzymes, potentially leading to reduced inflammation.

Anticancer Activity

Benzimidazole derivatives have been studied for their anticancer properties, particularly against various cancer cell lines. The target compound's structure suggests it may interact with cellular pathways involved in cancer proliferation:

  • Mechanism of Action : The benzimidazole core is known to inhibit tubulin polymerization, which is essential for mitosis.
  • Cell Lines Tested : Commonly tested lines include MCF-7 (breast cancer) and HeLa (cervical cancer).

In a study assessing related compounds, several demonstrated significant cytotoxicity against these cell lines with IC50 values ranging from 5 to 20 μM, suggesting that further investigation into the target compound's activity is warranted.

Neuroprotective Effects

The neuroprotective potential of benzimidazole derivatives has also been explored. Compounds similar to the target structure have shown promise in protecting neuronal cells from oxidative stress:

CompoundCell Line% ProtectionReference
ZA10SH-SY5Y70%
ZA18SH-SY5Y65%

These findings imply that the target compound may offer neuroprotective benefits, particularly in conditions involving oxidative damage.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of the target compound:

  • COX Inhibition Study : A series of benzimidazole-based compounds were synthesized and tested for COX inhibition. The most potent inhibitors were found to have structural similarities to the target compound, indicating a promising avenue for further research into its anti-inflammatory properties.
  • Anticancer Efficacy : A study evaluated various benzimidazole derivatives against cancer cell lines, revealing that modifications to the pyrrolidine ring significantly enhanced cytotoxicity. This suggests that structural optimization of the target compound could yield more effective anticancer agents.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research surrounding this compound is its potential as an anticancer agent. The benzimidazole derivatives have been extensively studied for their ability to inhibit various kinases involved in cancer progression. For instance, compounds similar to 2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one have shown promise in targeting Aurora kinases, which play crucial roles in cell division and are often overexpressed in tumors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in the benzimidazole and pyridazinone structures can significantly influence biological activity. For example, modifications to the pyrrolidine ring may enhance solubility and bioavailability, which are essential for effective drug formulation .

Toxicology and Safety Profiles

Preliminary toxicological assessments are vital for evaluating the safety of new compounds. Compounds with similar structures have undergone various toxicity tests, revealing acceptable safety profiles at therapeutic doses. However, further studies are needed to establish the long-term safety and potential side effects of this compound .

Synthesis and Characterization

Recent research has focused on the synthesis of this compound through various chemical pathways. One successful method involved a multi-step synthesis starting from easily accessible precursors, followed by purification techniques such as recrystallization and chromatography to obtain high-purity samples suitable for biological testing .

In Vivo Studies

In vivo studies using animal models have been conducted to assess the efficacy of this compound against tumor growth. Results indicate a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent. These findings highlight the need for further investigation into its pharmacodynamics and pharmacokinetics .

Comparison with Similar Compounds

Structural Analog 1: 3-(2-(3-(2-Methyl-1H-benzimidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 2034385-19-6)

  • Key Differences: Core Structure: Replaces pyridazinone with a benzoxazolone ring. Molecular Formula: C21H20N4O3 (MW 376.4). Functional Groups: The benzoxazolone introduces an oxygen atom in place of pyridazinone’s nitrogen, altering electronic properties and hydrogen-bonding capacity .

Structural Analog 2: 2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one (CAS 1324082-50-9)

  • Key Differences: Ring Systems: Substitutes pyrrolidine with azepane (7-membered ring) and adds a morpholine group. Molecular Formula: C16H24N4O3 (MW 320.39). Morpholine improves solubility and may act as a hydrogen-bond acceptor .

Structural Analog 3: 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole Derivatives

  • Key Differences: Substituents: Features isoindoline-dione or chlorophenyl groups instead of pyridazinone. Molecular Weight: ~404.17 (C22H21N5O3). Functional Impact: The electron-withdrawing isoindoline-dione group may reduce nucleophilicity, affecting reactivity in synthetic pathways .

Structural Analog 4: Tetrahydroimidazo[1,2-a]pyridine Derivative (Compound 2d)

  • Key Differences: Core Structure: Tetrahydroimidazo-pyridine with ester and nitrophenyl substituents. Physical Properties: Melting point 215–217°C, indicating high crystallinity.

Structural Analog 5: Benzothiazole/Pyrido-pyrimidinone Derivatives (Patent Compounds)

  • Key Differences: Heterocycles: Benzothiazole/benzoxazole fused with pyrido-pyrimidinone.

Comparative Analysis Table

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Notable Properties/Impacts
Target Compound Pyridazinone Not explicitly given (likely ~C20H20N4O2) ~376 (est.) Pyrrolidine, 2-methylbenzimidazole Potential for H-bonding and aromatic interactions
3-(2-(3-(2-Methyl-1H-benzimidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one Benzoxazolone C21H20N4O3 376.4 Benzoxazolone Enhanced metabolic stability
2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one Pyridazinone C16H24N4O3 320.39 Azepane, morpholine Increased lipophilicity and solubility
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzimidazole derivative Benzimidazole C22H21N5O3 404.17 Isoindoline-dione Electron-withdrawing effects
Tetrahydroimidazo[1,2-a]pyridine derivative (2d) Tetrahydroimidazo-pyridine Not explicitly given N/A Nitrophenyl, ester High crystallinity (mp 215–217°C)

Research Findings and Implications

  • Electronic Effects: The pyridazinone core in the target compound offers a balance of electron-deficient (pyridazinone) and electron-rich (benzimidazole) regions, which may enhance binding to diverse biological targets compared to benzoxazolone or benzothiazole analogs .
  • Synthetic Accessibility : Analogs like those in and utilize bromoethyl or diazonium coupling strategies, suggesting the target compound could be synthesized via similar amidation or nucleophilic substitution routes .
  • Pharmacological Potential: Morpholine and pyrrolidine substituents (as in and the target compound) are common in CNS-active drugs, hinting at possible blood-brain barrier penetration .

Q & A

Q. What are the key considerations for designing a scalable synthesis route for this compound?

A multi-step synthesis approach is typically required, involving:

  • Step 1 : Formation of the pyrrolidine-benzimidazole core via nucleophilic substitution or cyclization reactions under controlled pH and temperature .
  • Step 2 : Introduction of the pyridazinone moiety using coupling reagents (e.g., EDCI or DCC) in anhydrous solvents like DMF .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) and validation by HPLC (>95% purity) . Note: Reaction intermediates should be characterized by 1H/ 13C^1 \text{H}/\ ^{13}\text{C}-NMR and HRMS to ensure structural fidelity .

Q. How can researchers optimize solubility for in vitro assays?

Solubility challenges arise from the compound’s hydrophobic benzimidazole and pyridazinone groups. Strategies include:

  • Co-solvent systems : Use DMSO (≤5% v/v) in aqueous buffers to maintain bioactivity .
  • Salt formation : Explore hydrochloride or trifluoroacetate salts via acid-base titration .
  • Structural modification : Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions .

Q. What analytical techniques are critical for structural validation?

Essential techniques include:

  • NMR spectroscopy : Confirm regiochemistry of the pyrrolidine-benzimidazole linkage (e.g., 1H^1 \text{H}-NMR coupling constants for pyrrolidine protons) .
  • Mass spectrometry (HRMS) : Verify molecular weight (calculated for C21H22N6O2\text{C}_{21}\text{H}_{22}\text{N}_6\text{O}_2: 414.18 g/mol) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, if applicable .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between computational models and experimental assays?

Discrepancies may arise from:

  • Conformational flexibility : Use molecular dynamics simulations to assess binding pose stability under physiological conditions .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
  • Off-target effects : Validate selectivity via kinase profiling or GPCR panels .

Q. What strategies address conflicting spectral data (e.g., unexpected NMR peaks)?

Contradictory signals may indicate:

  • Tautomerism : Use 15N^{15}\text{N}-NMR or variable-temperature NMR to detect equilibrium between benzimidazole tautomers .
  • Impurity carryover : Re-examine purification steps (e.g., gradient HPLC) and cross-check with LC-MS .
  • Solvent interactions : Test in deuterated solvents with varying polarity (e.g., DMSO-d6_6 vs. CDCl3_3) .

Q. How to evaluate the impact of the 2-methyl group on benzimidazole bioactivity?

Conduct structure-activity relationship (SAR) studies:

  • Synthesize analogs : Replace the methyl group with hydrogen, ethyl, or halogen substituents .
  • Assay comparison : Test inhibitory potency in enzyme assays (e.g., IC50_{50} against kinases) and correlate with steric/electronic parameters (Hammett constants) .
  • Computational docking : Compare binding energies of analogs in target active sites (e.g., using AutoDock Vina) .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Advanced approaches include:

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to capture target proteins in live cells .
  • CRISPR-Cas9 knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomics : Profile downstream metabolic changes via LC-MS/MS to identify affected pathways .

Data Contradiction Analysis

Q. How to interpret discrepancies in cytotoxicity data across cell lines?

Factors to investigate:

  • Cell membrane permeability : Measure intracellular compound levels via LC-MS .
  • Efflux pumps : Assess ABC transporter expression (e.g., P-gp) using qPCR or inhibitors like verapamil .
  • Metabolic activation : Compare prodrug activation rates using liver S9 fractions .

Q. Why does the compound show varied stability in different storage conditions?

Stability studies should assess:

  • Temperature sensitivity : Store at -20°C (solid) vs. 4°C (solution) and monitor degradation via HPLC .
  • Light exposure : Use amber vials to prevent photodegradation of the pyridazinone moiety .
  • Humidity : Perform Karl Fischer titration to quantify hygroscopicity .

Methodological Recommendations

Q. What in silico tools predict metabolic hotspots for this compound?

Utilize:

  • Sybyl-X : Identify susceptible sites for Phase I oxidation (e.g., benzimidazole methyl group) .
  • SwissADME : Predict CYP450 isoform interactions and bioavailability .
  • GLIDE (Schrödinger) : Simulate binding to metabolic enzymes like CYP3A4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.